
Acide 4-(((4-chlorophényl)(4-(4-(trifluorométhoxy)phényl)thiazol-2-yl)amino)méthyl)benzoïque
Vue d'ensemble
Description
The compound “4-(((4-Chlorophenyl)(4-(4-(trifluoromethoxy)phenyl)thiazol-2-yl)amino)methyl)benzoic acid” is a complex organic molecule that contains a thiazole ring . Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Applications De Recherche Scientifique
Le composé que vous avez mentionné, acide 4-(((4-chlorophényl)(4-(4-(trifluorométhoxy)phényl)thiazol-2-yl)amino)méthyl)benzoïque, est une molécule complexe qui peut avoir plusieurs applications de recherche scientifique en fonction de ses composants structuraux et des activités observées dans des composés similaires. Voici des applications potentielles classées en différents domaines :
Activité antimicrobienne
Des composés ayant des similitudes structurales ont montré une activité antibactérienne et antifongique puissante, en particulier contre les bactéries Gram négatives, Candida albicans et Candida glabrata .
Effets anti-inflammatoires et analgésiques
Les dérivés thiazoliques, qui font partie de la structure de ce composé, ont été signalés pour présenter des activités analgésiques et anti-inflammatoires significatives .
Activité antitumorale et cytotoxique
Certains composés contenant du thiazole ont démontré des effets puissants sur les lignées cellulaires tumorales humaines, y compris le cancer de la prostate, suggérant des applications potentielles dans la recherche sur le cancer .
Propriétés anticonvulsivantes
Les analogues contenant des structures thiazoliques ont montré de fortes propriétés anticonvulsivantes, indiquant une utilisation possible dans les études sur les troubles neurologiques .
Lutte contre la résistance aux médicaments
Les efforts pour lutter contre la résistance aux médicaments par les agents pathogènes et les cellules cancéreuses ont conduit à l'étude des dérivés thiazoliques pour leurs activités pharmacologiques, qui peuvent inclure ce composé .
Orientations Futures
Mécanisme D'action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with various biological targets through different mechanisms, depending on the substituents on the thiazole ring . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .
Biochemical Pathways
Thiazole derivatives have been found to impact a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The synthesis of this compound has been described , which could potentially impact its bioavailability.
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Analyse Biochimique
Biochemical Properties
4-(((4-Chlorophenyl)(4-(4-(trifluoromethoxy)phenyl)thiazol-2-yl)amino)methyl)benzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, the thiazole ring in the compound is known to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions help in modulating the oxidative stress levels within cells. Additionally, the compound has been observed to bind with certain receptor proteins, potentially altering signal transduction pathways .
Cellular Effects
The effects of 4-(((4-Chlorophenyl)(4-(4-(trifluoromethoxy)phenyl)thiazol-2-yl)amino)methyl)benzoic acid on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in inflammation and apoptosis . The compound can modulate the expression of genes related to these pathways, thereby affecting cellular metabolism and function. For example, it can upregulate the expression of anti-inflammatory cytokines while downregulating pro-inflammatory cytokines . This dual action helps in maintaining cellular homeostasis and preventing chronic inflammation.
Molecular Mechanism
At the molecular level, 4-(((4-Chlorophenyl)(4-(4-(trifluoromethoxy)phenyl)thiazol-2-yl)amino)methyl)benzoic acid exerts its effects through several mechanisms. It binds to specific biomolecules, such as receptor proteins and enzymes, altering their conformation and activity . This binding can lead to the inhibition or activation of these biomolecules, depending on the context. For instance, the compound has been shown to inhibit the activity of certain kinases involved in cell proliferation, thereby exerting an antitumor effect . Additionally, it can influence gene expression by interacting with transcription factors and modulating their activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(((4-Chlorophenyl)(4-(4-(trifluoromethoxy)phenyl)thiazol-2-yl)amino)methyl)benzoic acid have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in terms of reducing oxidative stress and inflammation . Its efficacy may decrease over time due to gradual degradation.
Dosage Effects in Animal Models
The effects of 4-(((4-Chlorophenyl)(4-(4-(trifluoromethoxy)phenyl)thiazol-2-yl)amino)methyl)benzoic acid vary with different dosages in animal models. At lower doses, the compound exhibits anti-inflammatory and antioxidant effects without significant toxicity . At higher doses, it can cause adverse effects, such as hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of optimizing the dosage to achieve therapeutic benefits while minimizing potential risks.
Metabolic Pathways
4-(((4-Chlorophenyl)(4-(4-(trifluoromethoxy)phenyl)thiazol-2-yl)amino)methyl)benzoic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation . The compound can influence metabolic flux by altering the levels of key metabolites involved in oxidative stress and inflammation . Additionally, it can modulate the activity of cofactors, such as NADPH, which are essential for various biochemical reactions.
Transport and Distribution
Within cells and tissues, 4-(((4-Chlorophenyl)(4-(4-(trifluoromethoxy)phenyl)thiazol-2-yl)amino)methyl)benzoic acid is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization to target sites, such as the mitochondria and the endoplasmic reticulum . The compound’s distribution is influenced by its lipophilicity, which allows it to cross cellular membranes and accumulate in lipid-rich compartments.
Subcellular Localization
The subcellular localization of 4-(((4-Chlorophenyl)(4-(4-(trifluoromethoxy)phenyl)thiazol-2-yl)amino)methyl)benzoic acid is critical for its activity. The compound is predominantly localized in the mitochondria and the endoplasmic reticulum, where it exerts its effects on oxidative stress and protein folding . Targeting signals and post-translational modifications, such as phosphorylation, play a role in directing the compound to these specific compartments .
Propriétés
IUPAC Name |
4-[(4-chloro-N-[4-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-yl]anilino)methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16ClF3N2O3S/c25-18-7-9-19(10-8-18)30(13-15-1-3-17(4-2-15)22(31)32)23-29-21(14-34-23)16-5-11-20(12-6-16)33-24(26,27)28/h1-12,14H,13H2,(H,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAUCIUPSCKOYNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN(C2=CC=C(C=C2)Cl)C3=NC(=CS3)C4=CC=C(C=C4)OC(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16ClF3N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20626201 | |
| Record name | 4-{[(4-Chlorophenyl){4-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-yl}amino]methyl}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20626201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
643012-93-5 | |
| Record name | 4-{[(4-Chlorophenyl){4-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-yl}amino]methyl}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20626201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



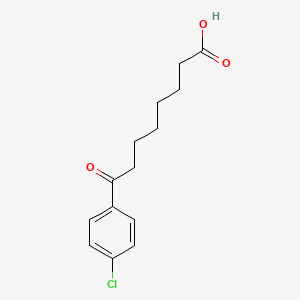

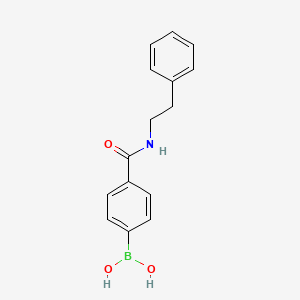
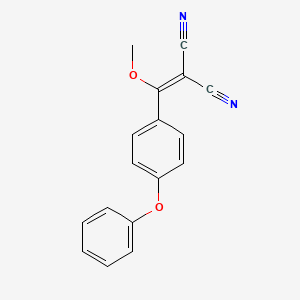
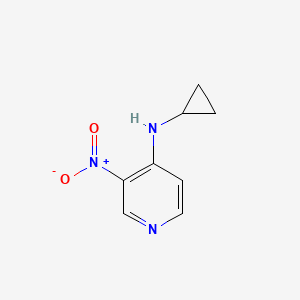

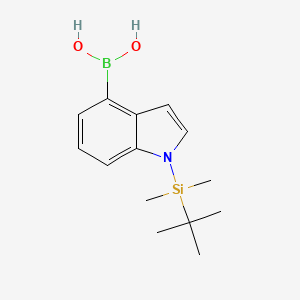
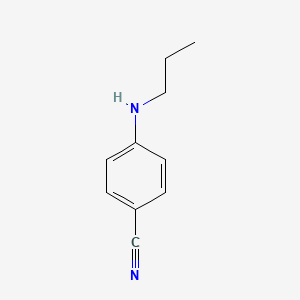

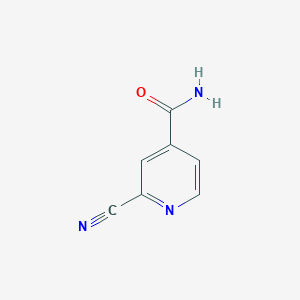



![3-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B1358655.png)